Cfp-aaf-pab

Vue d'ensemble

Description

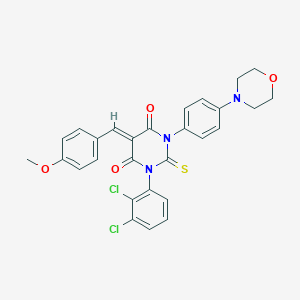

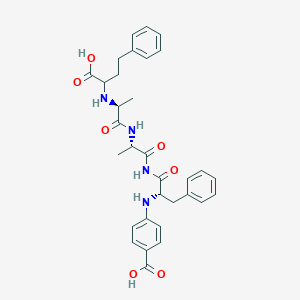

Cfp-aaf-pab is a product intended for research use only. It has a molecular formula of C32H36N4O7 and a molecular weight of 588.6 g/mol. It is used as an inhibitor of endopeptidase 24.15 .

Synthesis Analysis

The active site of endopeptidase 24.15, which this compound inhibits, exhibits an HEXXH motif, a common feature of zinc metalloenzymes . Mutations have confirmed the importance, for binding and catalysis, of the residues (His473, Glu474, and His477) within this motif .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C32H36N4O7. The active site of endopeptidase 24.15, which this compound inhibits, has been identified to include residues His473, Glu474, and His477 .Chemical Reactions Analysis

This compound acts as an inhibitor of endopeptidase 24.15 . It has been shown to be dependent upon the presence, and possibly coordination, of the active site zinc ion .Applications De Recherche Scientifique

Neurobiologie : Comprendre le métabolisme des neuropeptides

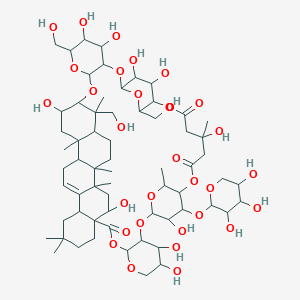

Cfp-aaf-pab : a été impliqué dans l’étude du métabolisme des neuropeptides dans le cerveau. Il est utilisé pour inhiber la thimétoligopéptidase (THOP1), qui serait impliquée dans le traitement des neuropeptides . En inhibant la THOP1, les chercheurs peuvent étudier les altérations des niveaux de neuropeptides et leurs effets subséquents sur la communication neuronale et le comportement.

Immunologie : Études de présentation d’antigènes

Le composé est également utilisé dans la recherche immunologique pour explorer les mécanismes de présentation d’antigènes. THOP1, affecté par This compound, est suggéré pour jouer un rôle dans la dégradation des peptides intracellulaires qui sont importants pour la présentation d’antigènes aux cellules immunitaires . Cette application est cruciale pour comprendre les réponses immunitaires et développer des vaccins.

Recherche sur les maladies neurodégénératives

This compound : aide à l’investigation des maladies neurodégénératives. En inhibant la THOP1, les scientifiques peuvent observer des changements dans le métabolisme des peptides qui peuvent contribuer à des conditions neurodégénératives telles que la maladie d’Alzheimer, fournissant des informations sur des cibles thérapeutiques potentielles .

Recherche sur le cancer

Dans la recherche sur le cancer, This compound est utilisé pour étudier le rôle du métabolisme des peptides dans la croissance et la progression tumorale. L’inhibition de la THOP1 peut révéler comment les peptides au sein du microenvironnement tumoral influencent la prolifération et la métastase des cellules cancéreuses .

Études cardiovasculaires : Régulation de la pression artérielle

Le composé s’est avéré réduire la pression artérielle chez les rats normotensifs en inhibant l’endopeptidase-24.15, ce qui suggère une implication directe de cette enzyme dans le contrôle de la pression artérielle . Cette application est importante pour développer de nouveaux traitements contre l’hypertension.

Pharmacologie : Potentialisation des peptides vasodilatateurs

This compound : est utilisé dans les études pharmacologiques pour potentialiser les effets des peptides vasodilatateurs comme la bradykinine. Ceci améliore l’effet hypotenseur de la bradykinine, augmentant sa puissance et son effet maximal, ce qui est précieux pour comprendre la pharmacodynamie des médicaments contre la pression artérielle .

Endocrinologie : Régulation des effets de la GnRH

La recherche a suggéré un rôle possible de la THOP1 cérébrale dans la régulation des effets de l’hormone de libération des gonadotrophines (GnRH)This compound, en inhibant la THOP1, aide à élucider les interactions complexes entre les neuropeptides et la régulation hormonale .

Peptidomique : Analyse du rapport peptidique

En peptidomique, This compound est utilisé pour différencier les rapports peptidiques intracellulaires en inhibant la THOP1. Ceci permet l’analyse des profils peptidiques dans diverses conditions physiologiques et pathologiques, aidant à la découverte de biomarqueurs et de cibles thérapeutiques .

Mécanisme D'action

Target of Action

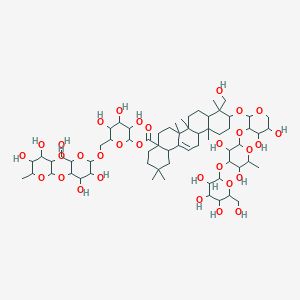

Cfp-aaf-pab is a specific inhibitor of Endopeptidase EC 3.4.24.15 (EP24.15) . EP24.15 is a zinc metalloendopeptidase that is broadly distributed within the brain, pituitary, and gonads . Its substrate specificity includes a number of physiologically important neuropeptides such as neurotensin, bradykinin, and gonadotropin-releasing hormone .

Mode of Action

This compound interacts with the active site of EP24.15, which exhibits an HEXXH motif, a common feature of zinc metalloenzymes . The importance of the residues (His473, Glu474, and His477) within this motif for binding and catalysis has been confirmed . A third putative metal ligand, presumed to coordinate directly to the active site zinc ion in concert with His473 and His477, has been identified as Glu502 .

Biochemical Pathways

The inhibition of EP24.15 by this compound affects the metabolism of several neuropeptides. For example, it has been suggested that brain EP24.15 plays a role in the regulation of Gonadotropin-releasing hormone (GnRH) effects . Therefore, the inhibition of EP24.15 could potentially disrupt the normal functioning of these biochemical pathways.

Result of Action

The inhibition of EP24.15 by this compound has been shown to have significant physiological effects. For instance, it has been reported that the administration of this compound resulted in increased gonadotropin secretion . In another study, it was found that the administration of this compound produced an immediate depressor response, suggesting a role for EP24.15 in the control of blood pressure .

Analyse Biochimique

Biochemical Properties

Cfp-aaf-pab interacts with a variety of enzymes and proteins. It is known to be a specific inhibitor of Thimet Oligopeptidase (THOP1), a zinc metalloendopeptidase . This interaction is crucial for its role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the brain, it has been suggested to regulate Gonadotropin-releasing hormone (GnRH) effects, leading to increased gonadotropin secretion .

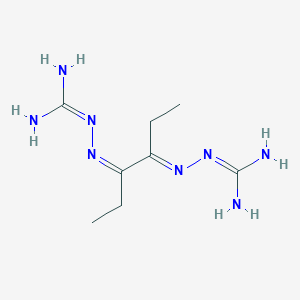

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit THOP1, which is crucial for its catalytic mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been shown to produce an immediate depressor response lasting 1-5 minutes in normotensive rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, infusion of 3 µmol this compound produced a maximum depressor response of 52 mm Hg in normotensive rats .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with various enzymes or cofactors

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O7/c1-20(33-26(32(42)43)18-13-22-9-5-3-6-10-22)28(37)34-21(2)29(38)36-30(39)27(19-23-11-7-4-8-12-23)35-25-16-14-24(15-17-25)31(40)41/h3-12,14-17,20-21,26-27,33,35H,13,18-19H2,1-2H3,(H,34,37)(H,40,41)(H,42,43)(H,36,38,39)/t20-,21-,26?,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWDJFXHHHJFU-FFXSJNGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922090 | |

| Record name | 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116560-97-5 | |

| Record name | N-(1-Carboxy-3-phenylpropyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116560975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of cFP-AAF-pAB and how does it interact with this target?

A1: this compound (N-[1-(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate) is a potent and specific inhibitor of endopeptidase 24.15 (EP 24.15). [, , , , ] It acts as an active-site-directed inhibitor, meaning it binds to the catalytic site of the enzyme and prevents it from interacting with its substrates. [, ]

Q2: What are the downstream effects of inhibiting EP 24.15 with this compound?

A2: Inhibition of EP 24.15 by this compound leads to several physiological effects, primarily due to the accumulation of its substrates. One of the most notable effects is the slowed degradation of luteinizing hormone-releasing hormone (LHRH). [, ] This is because EP 24.15 is the primary enzyme responsible for cleaving LHRH at the Tyr5-Gly6 bond. [] this compound also exhibits antinociceptive properties, likely due to its ability to inhibit the degradation of opioid peptides like enkephalins. [] Additionally, this compound can influence blood pressure, cardiac output, and renal function. []

Q3: Does this compound interact with enzymes other than EP 24.15?

A3: While this compound demonstrates high specificity for EP 24.15, research indicates it can be metabolized by endopeptidase 24.11 (EP 24.11) in vivo. [] This conversion can lead to the formation of N-[1-(R,S)-carboxyl-3-phenylpropyl]-Ala-Ala, a compound with angiotensin-converting enzyme (ACE) inhibitory activity. [] Therefore, some of the observed effects of this compound, particularly on blood pressure and renal hemodynamics, might be partially mediated by its conversion to an ACE inhibitor. []

Q4: How does the in vivo administration of this compound affect LHRH levels?

A4: Studies have shown that administering this compound directly into the third ventricle of rats significantly inhibits LHRH degradation. [] Intravenous administration also increased the half-life of LHRH from 10 minutes to 20 minutes. [] This suggests that this compound effectively inhibits EP 24.15 in vivo, leading to increased LHRH levels and potentially impacting downstream hormonal pathways. [, ]

Q5: What is the role of this compound in studying the behavioral effects of milk in fetal rats?

A5: Research suggests that centrally administered this compound can provide insights into the behavioral effects of milk in fetal rats by influencing dynorphin activity. [] This highlights the potential of this compound as a tool for investigating complex neurobiological processes and peptide signaling pathways.

Q6: What is the significance of the structural features of this compound for its inhibitory activity?

A6: The specific arrangement of the carboxyl group, phenylpropyl moiety, alanine residues, phenylalanine, and p-aminobenzoate group in this compound contributes to its high affinity and selectivity for EP 24.15. [] Modifying these structural elements can significantly impact the compound's potency and selectivity towards different endopeptidases, as observed with the related compound SA898. [] This emphasizes the importance of structure-activity relationship (SAR) studies for optimizing the inhibitory properties of this compound analogs.

Q7: What are the potential applications of this compound in angiogenesis research?

A8: Research suggests that this compound plays a role in regulating angiogenesis, the formation of new blood vessels. Studies using bovine aortic endothelial cells (BAECs) demonstrated that this compound could attenuate cyclic strain-induced endothelial cell tubule formation and migration. [] This effect is likely mediated through the inhibition of EP 24.15 and its downstream impact on vasoactive peptide cleavage, highlighting the potential of this compound in investigating angiogenesis-related processes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)

![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)